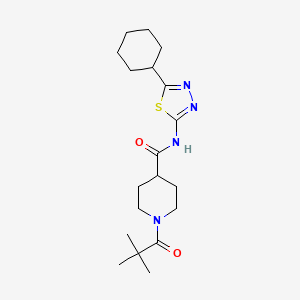![molecular formula C17H19N3O4S B4658643 N~1~-[2-(acetylamino)phenyl]-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4658643.png)
N~1~-[2-(acetylamino)phenyl]-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-[2-(acetylamino)phenyl]-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as NAMPT inhibitor, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NAMPT inhibitor is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a critical role in the biosynthesis of nicotinamide adenine dinucleotide (NAD^+), an essential cofactor in various metabolic pathways.
Mecanismo De Acción
N~1~-[2-(acetylamino)phenyl]-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide inhibitor exerts its pharmacological effects by inhibiting the activity of this compound, an enzyme that plays a critical role in the biosynthesis of NAD^+. NAD^+ is an essential cofactor in various metabolic pathways, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. By inhibiting this compound, this compound inhibitor reduces the intracellular levels of NAD^+, leading to a disruption of these metabolic pathways and ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects. In preclinical studies, this compound inhibitor has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve insulin sensitivity. Furthermore, this compound inhibitor has been shown to have a synergistic effect with other chemotherapeutic agents, making it a potential candidate for combination therapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~1~-[2-(acetylamino)phenyl]-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide inhibitor in lab experiments is its potent inhibitory activity against this compound. This makes it a valuable tool for studying the role of this compound in various diseases and metabolic pathways. However, one of the limitations of this compound inhibitor is its potential toxicity, which can limit its use in certain in vivo studies.
Direcciones Futuras
There are several future directions for N~1~-[2-(acetylamino)phenyl]-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide inhibitor research. One area of interest is the development of more potent and selective this compound inhibitors that have reduced toxicity. Another area of interest is the identification of biomarkers that can predict the response to this compound inhibitor treatment in cancer patients. Furthermore, the potential role of this compound inhibitor in treating other diseases, such as neurodegenerative diseases, is an area of active research.
Aplicaciones Científicas De Investigación
N~1~-[2-(acetylamino)phenyl]-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. Several preclinical studies have demonstrated the anti-cancer activity of this compound inhibitor, both as a single agent and in combination with other chemotherapeutic agents. This compound inhibitor has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases. Furthermore, this compound inhibitor has been studied for its potential role in treating metabolic disorders, such as obesity and type 2 diabetes.
Propiedades
IUPAC Name |
N-(2-acetamidophenyl)-2-[benzenesulfonyl(methyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-13(21)18-15-10-6-7-11-16(15)19-17(22)12-20(2)25(23,24)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKLPTZOEPGVNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-4-(5-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4658561.png)

![4-[ethyl(methylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B4658576.png)
![3-(2-phenylethyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4658590.png)


![N-(3-fluoro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4658610.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4658625.png)
![methyl 2-{[(4-benzyl-1-piperidinyl)carbonothioyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4658629.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(3-isopropoxypropyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4658637.png)
![1-[(4-sec-butylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride](/img/structure/B4658648.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4658653.png)
![5-(4-fluorophenyl)-9-phenyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B4658669.png)
![1-(2-chlorobenzyl)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4658684.png)